molecular formula C17H18O2 B14378498 1-Phenylethyl 4-ethylbenzoate CAS No. 90139-25-6

1-Phenylethyl 4-ethylbenzoate

Cat. No.: B14378498
CAS No.: 90139-25-6
M. Wt: 254.32 g/mol
InChI Key: IRQDXCBSFNCMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl 4-ethylbenzoate is a synthetic benzoate ester of interest in chemical and materials research. This compound is provided as a high-purity standard to ensure reliable and reproducible results in laboratory settings. Potential research applications for this compound include its use as a chemical intermediate in organic synthesis and as a potential monomer or building block for advanced polymers and liquid crystals . Benzoate esters are often investigated for their mesomorphic properties and can be incorporated into supramolecular structures, such as gelators, through π-π stacking and van der Waals interactions . Researchers value this compound for its structural features, which combine a chiral 1-phenylethyl center with a 4-ethylbenzoate group. This combination may contribute to unique optical characteristics or serve as a model compound in stereochemical studies . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90139-25-6

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-phenylethyl 4-ethylbenzoate

InChI

InChI=1S/C17H18O2/c1-3-14-9-11-16(12-10-14)17(18)19-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

IRQDXCBSFNCMKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC(C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Phenylethyl 4 Ethylbenzoate

Classical Esterification Approaches for 1-Phenylethyl 4-ethylbenzoate (B1233868)

The traditional methods for synthesizing 1-Phenylethyl 4-ethylbenzoate primarily involve direct esterification reactions, which are well-established in organic chemistry.

Fischer Esterification Protocols for this compound Synthesis

Fischer esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. uoi.grbyjus.com For the synthesis of this compound, this involves the reaction of 4-ethylbenzoic acid and 1-phenylethanol (B42297). The general mechanism is initiated by the protonation of the carbonyl group of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commit.edu This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. byjus.com The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product. byjus.commasterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. byjus.commasterorganicchemistry.com

Optimization of Acid-Catalyzed Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and selectivity of this compound. numberanalytics.com Key parameters that can be adjusted include temperature, catalyst loading, and the molar ratio of reactants. numberanalytics.comacademicpublishers.org Increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions, such as dehydration of the alcohol. mdpi.com

The concentration of the acid catalyst also plays a significant role. Studies have shown that increasing the catalyst concentration can lead to higher conversion rates. researchgate.net However, an optimal concentration exists beyond which further increases may not significantly improve the yield and could complicate the purification process. researchgate.net The molar ratio of the alcohol to the carboxylic acid is another crucial factor. Using a large excess of the alcohol can significantly increase the ester yield by shifting the reaction equilibrium. masterorganicchemistry.com For instance, some studies have reported that increasing the alcohol-to-acid molar ratio can substantially boost the conversion of the carboxylic acid. derpharmachemica.com

Microwave irradiation has also been explored as a method to enhance reaction rates and yields in Fischer esterification. academicpublishers.org This technique can significantly reduce reaction times compared to conventional heating methods. academicpublishers.orgwiley-vch.de

Anhydride-Based Esterification Techniques for this compound

An alternative to using a carboxylic acid directly is to employ its corresponding anhydride (B1165640), in this case, 4-ethylbenzoic anhydride. The reaction of an acid anhydride with an alcohol is generally faster and more favorable than the corresponding reaction with a carboxylic acid because the carboxylate ion is a better leaving group than the hydroxide (B78521) ion. This method often proceeds under milder conditions and may not require a strong acid catalyst, although a base like pyridine (B92270) or a Lewis acid can be used to accelerate the reaction. thieme-connect.com

Another related approach is the use of an acyl chloride, such as 4-ethylbenzoyl chloride. The acylation of alcohols with acyl chlorides is a highly efficient method for ester formation. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.gov The high reactivity of acyl chlorides allows for rapid and often quantitative conversion to the ester.

Catalytic Synthesis Routes to this compound

Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and selectivity of ester formation, moving beyond classical acid catalysis.

Lewis Acid Catalysis in this compound Formation

Lewis acids have emerged as effective catalysts for esterification reactions. Scandium triflate (Sc(OTf)₃) is a notable example of a highly active Lewis acid catalyst for the acylation of alcohols. nih.gov It can effectively catalyze the reaction between alcohols and acid anhydrides. nih.gov The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the anhydride, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. Scandium triflate has been shown to be effective even for sterically hindered alcohols. nih.gov

Other Lewis acids, such as those based on zinc (e.g., ZnCl₂), have also been used to catalyze esterification reactions, sometimes supported on solid phases like silica (B1680970) gel, which can simplify catalyst removal. wiley-vch.deresearchgate.net These solid-supported catalysts can be particularly advantageous in solvent-free reaction conditions. researchgate.net Bismuth-based catalysts have also been investigated for ester synthesis.

It is worth noting that in reactions involving secondary benzylic alcohols like 1-phenylethanol, the use of some Lewis acid catalysts, such as scandium triflate, can sometimes lead to the formation of symmetrical ethers as a side product. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Ester Bond Formation

Transition metal catalysis offers powerful and versatile methods for forming C-O bonds, including those in esters. mdpi.com While direct cross-coupling to form an ester bond between an alcohol and a carboxylic acid derivative is less common, related strategies can be employed. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds and can be adapted for C-O bond formation. rsc.orgamazonaws.com

One potential, though less direct, route could involve a transition metal-catalyzed carbonylation reaction. In such a process, an aryl halide (e.g., 4-ethyl-iodobenzene) could be reacted with carbon monoxide and 1-phenylethanol in the presence of a palladium catalyst to form the ester.

More directly, iron-catalyzed cross-coupling reactions have been reported for the synthesis of aryl benzoates. mdpi.com For example, the reaction of aryl chlorobenzoates with Grignard reagents can be catalyzed by iron complexes. mdpi.com While this specific example doesn't directly produce this compound, it demonstrates the potential of transition metals to catalyze the formation of the core ester structure. The general mechanism for such cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. acs.orgsustech.edu.cn

Solid-Phase Catalysis for the Preparation of this compound

Solid-phase catalysis offers a compelling alternative to traditional homogeneous catalysis for ester synthesis, primarily by simplifying product purification and enabling catalyst recycling. This methodology involves using a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. For the synthesis of esters like this compound, this often involves the esterification of 4-ethylbenzoic acid with 1-phenylethanol over a solid acid catalyst.

Lewis acids supported on solid materials are common catalysts for such reactions. researchgate.net These can include metal salts like zinc chloride (ZnCl₂) or iron (II) sulfate (B86663) (FeSO₄) immobilized on supports such as silica gel (SiO₂), alumina (B75360) (Al₂O₃), or activated charcoal. researchgate.net The preparation of these catalysts is straightforward, involving the impregnation of the support with an aqueous solution of the metal salt, followed by drying at elevated temperatures. researchgate.net These solid catalysts facilitate the esterification under solvent-free conditions, which is a significant environmental advantage. researchgate.net The reaction progress can be optimized by adjusting the molar ratio of the carboxylic acid to the alcohol, the amount of catalyst, and the reaction temperature, with yields often exceeding 80% at temperatures around 60 °C. researchgate.net

Another innovative solid-phase catalyst is expandable graphite (B72142) (EG), which has been used for the synthesis of ethyl benzoate (B1203000) under microwave irradiation. cibtech.org The use of microwave heating can significantly shorten reaction times compared to conventional heating methods. cibtech.org In a typical setup, the reaction between the acid and alcohol is carried out in the presence of the EG catalyst and a water-entraining agent like cyclohexane (B81311) to drive the equilibrium towards the product. cibtech.org The catalyst's activity and reusability are key features of this approach. cibtech.org

Table 1: Examples of Solid-Phase Catalysts in Esterification This table presents data for analogous esterification reactions, demonstrating the principles applicable to this compound synthesis.

Catalyst SystemSupportReactantsConditionsYieldSource
ZnCl₂Silica GelCarboxylic Acid, Alcohol60 °C, 1 hr, solvent-free>80% researchgate.net
FeSO₄Silica GelCarboxylic Acid, Alcohol60 °C, 1 hr, solvent-free- researchgate.net
Expandable Graphite-Benzoic Acid, Ethanol85 °C, 1.5 hr, Microwave (135W)80.1% cibtech.org
Solid Acid Catalyst-4-Nitrobenzoic Acid, EthanolReflux>99.5% conversion google.com

The reusability of these solid catalysts is a major benefit, allowing them to be recovered by simple filtration and used in multiple reaction cycles, often without a significant loss of activity. researchgate.net This approach aligns well with the principles of green chemistry by minimizing waste and simplifying process operations. google.com

Phase-Transfer Catalysis in Esterification Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. biomedres.us This method is particularly useful for esterification, where an inorganic salt of a carboxylic acid (soluble in the aqueous phase) needs to react with an organic halide (soluble in the organic phase). mdpi.com A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the anion of the carboxylic acid from the aqueous phase into the organic phase. mdpi.com

In the synthesis of an ester like this compound, 4-ethylbenzoic acid would first be deprotonated by a base like sodium hydroxide in the aqueous phase to form sodium 4-ethylbenzoate. mdpi.com The phase-transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB), then forms an ion pair (Q⁺A⁻) with the 4-ethylbenzoate anion. mdpi.com This ion pair is sufficiently lipophilic to dissolve in the organic phase, where it can react with an alkylating agent like 1-phenylethyl bromide to form the desired ester. mdpi.comphasetransfercatalysis.com

The efficiency of the PTC process is influenced by several factors, including the structure of the catalyst, reaction temperature, stirring speed, and the amount of water in the system. mdpi.com Studies on analogous esterifications have shown that the lipophilicity of the catalyst is crucial; catalysts with longer alkyl chains, like tetrahexylammonium (B1222370) bromide (THAB), can exhibit higher reaction rates than TBAB. mdpi.com The presence of a small amount of water (around 5-8%) has been found to be optimal for the reaction system. mdpi.com Furthermore, ultrasound irradiation can be employed to enhance the reaction rate in solid-liquid PTC systems. nih.gov

Table 2: Comparison of Phase-Transfer Catalysts in Adipic Acid Esterification This table illustrates the effect of catalyst structure on reaction rates in a model PTC system.

CatalystStructureRelative Reaction Rate ConstantSource
Tetrahexylammonium Bromide (THAB)(C₆H₁₃)₄N⁺Br⁻Highest mdpi.com
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄N⁺Br⁻Intermediate mdpi.com
Benzyltriethylammonium Bromide (BTEAB)(C₆H₅CH₂)(C₂H₅)₃N⁺Br⁻Lowest mdpi.com

This methodology avoids the need for anhydrous conditions and expensive, non-polar aprotic solvents, making it a practical and efficient route for various ester syntheses. biomedres.usphasetransfercatalysis.com

Biocatalytic Synthesis of this compound

Biocatalysis utilizes natural catalysts, such as enzymes or whole microbial cells, to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and environmental compatibility, aligning perfectly with green chemistry principles. researchgate.net

Enzymatic Esterification for Chiral this compound

The synthesis of chiral esters is of great importance, particularly in the pharmaceutical and flavor industries. This compound possesses a chiral center at the benzylic carbon of the alcohol moiety, meaning it can exist as two enantiomers, (R)- and (S)-. Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure forms of such compounds. scirp.org

This process typically employs lipases, which are enzymes that catalyze the hydrolysis of esters but can also be used for ester synthesis in non-aqueous media. scirp.org In a kinetic resolution, the enzyme selectively catalyzes the esterification of one enantiomer of a racemic alcohol at a much higher rate than the other. For instance, in the synthesis of 1-phenylethyl acetate (B1210297) from racemic 1-phenylethanol, immobilized lipase (B570770) from Candida antarctica (commonly known as Novozym 435) has shown excellent performance. scirp.org The reaction involves reacting racemic 1-phenylethanol with an acyl donor, which for the target molecule would be 4-ethylbenzoic acid or an activated derivative like vinyl 4-ethylbenzoate.

The choice of enzyme, solvent, and acyl donor significantly impacts the reaction's yield and enantioselectivity. scirp.orgnih.gov Studies on the synthesis of the closely related 1-phenylethyl acetate have shown that Novozym 435 is a highly effective catalyst, and vinyl acetate is an efficient acyl donor. scirp.org The reaction conditions, such as temperature, substrate concentration, and enzyme loading, are optimized to maximize conversion and enantiomeric excess (ee). scirp.org For example, an optimal temperature of 60°C was identified for the synthesis of 1-phenylethyl acetate using Novozym 435 in n-hexane. scirp.org

Table 3: Influence of Reaction Parameters on the Lipase-Catalyzed Synthesis of 1-Phenylethyl Acetate This table summarizes findings for the synthesis of a structurally similar ester, providing insights for the synthesis of this compound.

ParameterConditionObservationSource
Lipase TypeNovozym 435Best performance among tested lipases scirp.org
Solventn-HexaneOptimal solvent system scirp.org
Temperature60 °COptimal for reaction yield scirp.org
Substrate Ratio5:1 (Vinyl Acetate:PE)High concentration of acyl donor favored the reaction scirp.org
Enzyme Loading40 mg/mlOptimal amount for the reaction scirp.org

Through this method, one can obtain the (R)- or (S)-ester in high optical purity, along with the unreacted (S)- or (R)-alcohol, which can then be separated. scirp.org

Whole-Cell Biocatalysis in the Preparation of this compound

Whole-cell biocatalysis is an alternative to using isolated enzymes. In this approach, entire microorganisms (like bacteria or yeast) that naturally produce or are genetically engineered to overexpress a desired enzyme are used as the catalyst. mdpi.com This method offers several advantages, including the elimination of costly and time-consuming enzyme purification steps. mdpi.com The enzyme operating within its natural cellular environment is often more stable and protected from harsh reaction conditions. mdpi.com

For the synthesis of this compound, a microorganism such as Yarrowia lipolytica or a species of Bacillus or Pseudomonas that expresses a suitable lipase could be employed. researchgate.netfrontiersin.org The whole cells can be used in a free or immobilized state to catalyze the direct esterification of 4-ethylbenzoic acid and 1-phenylethanol. researchgate.net A significant benefit of whole-cell systems is their ability to regenerate necessary cofactors if the reaction requires them, although this is less critical for lipase-catalyzed esterification. mdpi.com

The application of whole-cell biocatalysis is expanding due to advances in metabolic engineering and synthetic biology, which allow for the rational design of microbial cell factories for the efficient production of valuable chemicals from inexpensive feedstocks. researchgate.net While specific examples for this compound are not prominent, the synthesis of other esters, such as ethyl esters of phenolic acids using Y. lipolytica, demonstrates the viability of this approach. researchgate.net

Screening and Characterization of Lipases and Esterases for this compound Production

The success of a biocatalytic process hinges on finding the right enzyme. A systematic screening process is essential to identify lipases or esterases with high activity and selectivity for the synthesis of this compound. nih.gov

The initial step often involves screening a diverse range of microorganisms from environmental samples (e.g., soil, industrial waste) for their ability to produce extracellular lipolytic enzymes. nih.govscispace.com This can be done using plate-based assays with indicator substrates. For example, tributyrin (B1683025) agar (B569324) plates will show a clear zone of hydrolysis around colonies producing active lipases. scispace.com More specific assays using rhodamine B and olive oil can detect lipase activity through fluorescence under UV light. scispace.com

Once promising microbial strains are identified, the enzymes are produced, and their activity is quantified using spectrophotometric assays. These assays often use synthetic p-nitrophenyl (pNP) esters of varying acyl chain lengths (e.g., pNP-butyrate, pNP-palmitate) as substrates. nih.gov The release of p-nitrophenol upon hydrolysis can be measured to determine enzyme activity. nih.govup.ac.za

The most promising enzymes are then characterized to determine their suitability for the specific synthesis of this compound. This characterization includes:

Optimal pH and Temperature: Determining the pH and temperature at which the enzyme exhibits maximum activity and stability. nih.gov For example, a lipase from Burkholderia pyrrocinia B1213 showed optimal activity at pH 8.0 and 50 °C. nih.gov

Substrate Specificity: Testing the enzyme's activity towards 4-ethylbenzoic acid and 1-phenylethanol. This is the most critical step to ensure the enzyme is efficient for the desired reaction.

Kinetic Parameters: Determining the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) to understand the enzyme's affinity for the substrates and its catalytic efficiency. scirp.org

Table 4: Characterization Profile of a Lipase from Burkholderia pyrrocinia B1213 This table provides an example of the characterization data obtained for a novel lipase.

ParameterOptimum Value/ConditionSource
Molecular Weight35 kDa nih.gov
Optimal pH8.0 nih.gov
Optimal Temperature50 °C nih.gov
pH StabilityStable in the range of pH 6.0-9.0 nih.gov
Thermal StabilityRetained 88% activity after 1 hr at 40 °C nih.gov
Substrate PreferenceHigh activity on long-chain p-NP esters (p-NPP, C16) nih.gov

This comprehensive screening and characterization process is crucial for developing a robust and efficient enzymatic synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub The synthetic methodologies for this compound can be evaluated against these principles.

Use of Catalysis: Both chemical and biocatalytic methods discussed rely on catalysis rather than stoichiometric reagents. Solid-phase, phase-transfer, and enzymatic catalysts enhance reaction rates and selectivity, and can often be used in small amounts and be recycled, minimizing waste. researchgate.netresearchgate.net

Benign Solvents and Auxiliaries: Efforts are made to reduce or eliminate the use of traditional volatile organic compounds (VOCs). Solid-phase catalysis can be performed under solvent-free conditions. researchgate.net Biocatalysis often uses water or benign solvents like hexane (B92381). scirp.org

Renewable Feedstocks: Biocatalysis opens the door to using renewable starting materials. dokumen.pub While 4-ethylbenzoic acid and 1-phenylethanol are typically derived from petrochemical sources, there is potential for their bio-based production, which would further enhance the green credentials of the synthesis.

Energy Efficiency: Reactions are designed to be more energy-efficient. Biocatalytic reactions are conducted under mild conditions of temperature and pressure, reducing energy consumption. scirp.org The use of microwave irradiation in some solid-phase syntheses can also improve energy efficiency by drastically reducing reaction times. cibtech.org

Designing for Degradation: While not directly addressed in the synthesis, the principles of green chemistry encourage the design of products that can biodegrade after use, minimizing their environmental persistence.

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible pathways. The use of biocatalysts, in particular, represents a significant step forward in achieving these goals. mdpi.comijsrst.com

Solvent-Free Reaction Methodologies for this compound

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the environmental and safety issues associated with traditional organic solvents. One of the most promising solvent-free techniques for esterification is mechanochemistry, which utilizes mechanical energy, such as high-speed ball milling (HSBM), to initiate and sustain chemical reactions.

Research into the mechanochemical synthesis of benzoates has demonstrated its efficacy and potential applicability for producing this compound. In a notable study, various benzoic acids and phenols were reacted under solvent-free conditions at room temperature using a mixer mill. This method has been successfully applied to the synthesis of the closely related compound, (R)-1-phenylethyl benzoate. The reaction typically involves milling the carboxylic acid and alcohol with a catalyst and a dehydrating agent. For instance, a mixture of benzoic acid, phenol, iodine (I₂) as a catalyst, and potassium hypophosphite (KH₂PO₂) can be milled in a stainless-steel vessel to produce the corresponding ester in high yields. rsc.org This approach avoids the need for bulk solvents, simplifying purification and drastically reducing volatile organic compound (VOC) emissions.

The conditions for such reactions are optimized to maximize yield and minimize reaction time. The table below summarizes typical conditions and outcomes for the solvent-free synthesis of analogous esters, illustrating the potential of this methodology for industrial-scale production.

Reactant 1Reactant 2Catalyst SystemMilling Time (min)Frequency (Hz)Yield (%)
Benzoic acidPhenolI₂ / KH₂PO₂2025>90%
Benzoic acid4-BromophenolI₂ / KH₂PO₂302595%
Benzoic acidp-CresolI₂ / KH₂PO₂302594%
Benzoic acid(R)-1-PhenylethanolI₂ / KH₂PO₂602586%

This table presents data for analogous compounds to illustrate the general conditions and effectiveness of the mechanochemical solvent-free esterification method. rsc.org

Application of Sustainable and Renewable Solvents in this compound Synthesis

While solvent-free methods are ideal, some processes may still require a liquid phase for mass and heat transfer. In these cases, the principles of green chemistry guide the replacement of conventional, often hazardous, petrochemical solvents with sustainable and renewable alternatives. nih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as powerful green alternatives for chemical synthesis. mdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride (ChCl) and a hydrogen bond donor (HBD) like urea (B33335) or glycerol, which form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov They are attractive due to their low volatility, high thermal stability, biodegradability, and ease of preparation from inexpensive, natural compounds. jsynthchem.com

In the context of esterification, DESs can act as both the solvent and the catalyst. Acidic DESs, formed using components like p-toluenesulfonic acid, have been shown to effectively catalyze the esterification of benzoic acid with various alcohols. researchgate.net For the synthesis of this compound, a DES system, such as one based on choline chloride and 4-ethylbenzoic acid itself, could potentially serve as a self-catalyzing reaction medium, simplifying the process and enhancing its green credentials. Research has shown that choline chloride/glycerol-based DES can be effective for the esterification of benzoic acid, achieving high conversion rates. mdpi.com

Renewable Bio-based Solvents: Another avenue is the use of solvents derived from renewable biomass. wikipedia.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from lignocellulosic waste, and terpenes like limonene (B3431351) and p-cymene, extracted from citrus waste, are gaining traction. rsc.orgwikipedia.org These bio-solvents often have favorable properties, including lower toxicity and a reduced carbon footprint compared to their petrochemical counterparts. For lipase-catalyzed synthesis of esters, hydrophobic bio-solvents like limonene have shown excellent performance, providing a basis for developing highly effective and sustainable industrial processes. rsc.org The selection of a suitable bio-solvent for the synthesis of this compound would depend on reactant solubility and compatibility with the chosen catalytic system, whether it be chemical or enzymatic.

Atom Economy and Process Efficiency in this compound Production

Beyond the choice of solvent or reaction conditions, a quantitative assessment of a reaction's efficiency is crucial for green and sustainable manufacturing. Atom economy and other process efficiency metrics provide this critical insight.

Atom Economy: Introduced as a key green chemistry metric, atom economy measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. mdpi.com

For the synthesis of this compound via a classical Fischer-Speier esterification, the reaction proceeds as follows:

4-ethylbenzoic acid + 1-phenylethanol → this compound + water

The calculation for the atom economy of this reaction is detailed in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )Role
4-ethylbenzoic acidC₉H₁₀O₂150.17Reactant
1-phenylethanolC₈H₁₀O122.16Reactant
This compound C₁₇H₁₈O₂ 254.32 Desired Product
WaterH₂O18.02By-product

Calculation: Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 Atom Economy = [254.32 / (150.17 + 122.16)] x 100 Atom Economy = [254.32 / 272.33] x 100 ≈ 93.4%

An atom economy of 93.4% is relatively high, indicating that most of the atoms from the reactants are incorporated into the final product. The only waste product at the molecular level is water. This contrasts sharply with reactions like substitutions or eliminations, which often have significantly lower atom economies due to the formation of less desirable by-products. nih.gov

Reaction Pathways and Mechanistic Investigations of 1 Phenylethyl 4 Ethylbenzoate

Hydrolysis Kinetics and Mechanisms of 1-Phenylethyl 4-ethylbenzoate (B1233868)

The hydrolysis of 1-phenylethyl 4-ethylbenzoate, an ester, involves the cleavage of the ester bond to yield 4-ethylbenzoic acid and 1-phenylethanol (B42297). This reaction can be catalyzed by either acid or base, and its rate and mechanism are influenced by various factors, including the solvent system. The process typically proceeds through a nucleophilic acyl substitution pathway involving a key tetrahedral intermediate. ucalgary.cawikipedia.org

Acid-Catalyzed Hydrolysis Pathways of this compound

The acid-catalyzed hydrolysis of esters like this compound is a reversible process. chemguide.co.uklibretexts.org To drive the reaction toward the products (4-ethylbenzoic acid and 1-phenylethanol), it is typically carried out with a large excess of water. libretexts.orgchemistrysteps.com The mechanism generally follows the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

The pathway consists of several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.ca

Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. ucalgary.cayoutube.com This addition reaction breaks the C=O pi bond and leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alcohol moiety (-O-CH(CH₃)C₆H₅). This converts the alkoxy group into a good leaving group (1-phenylethanol). youtube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating the protonated alcohol (1-phenylethanol) as a neutral molecule. ucalgary.ca

Deprotonation : A water molecule removes the proton from the carbonyl oxygen of the resulting carboxylic acid, regenerating the acid catalyst and yielding the final product, 4-ethylbenzoic acid. ucalgary.calibretexts.org

Base-Catalyzed Hydrolysis Mechanisms of this compound

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.comyoutube.com This is because in the final step, the carboxylic acid product is deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The mechanism is classified as a BAC2 type (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). altervista.org

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521) : A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This results in the formation of a negatively charged tetrahedral intermediate. youtube.com

Collapse of the Intermediate : The tetrahedral intermediate is unstable and collapses. It reforms the C=O double bond, and in doing so, ejects the alkoxide ion (1-phenylethoxide, ⁻O-CH(CH₃)C₆H₅) as the leaving group. ucalgary.cayoutube.com

Acid-Base Reaction : The ejected alkoxide ion is a strong base and immediately deprotonates the newly formed 4-ethylbenzoic acid. This rapid and irreversible acid-base reaction produces 1-phenylethanol and the 4-ethylbenzoate anion. ucalgary.cachemistrysteps.com To obtain the neutral carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com

Solvent Effects on the Hydrolysis Rate and Mechanism of this compound

The solvent plays a critical role in the hydrolysis of esters, influencing the reaction rate by stabilizing or destabilizing the reactants and the transition state. ias.ac.in For the base-catalyzed hydrolysis of esters, which is an ion-dipole reaction, increasing the polarity of the solvent mixture generally affects the reaction rate. ias.ac.indntb.gov.ua

Studies on similar esters, such as ethyl benzoate (B1203000), in aqueous organic solvent mixtures (e.g., water-methanol or water-acetone) show that the rate of hydrolysis tends to decrease as the proportion of the organic co-solvent increases. dntb.gov.uachemicaljournals.com This is often attributed to a decrease in the bulk dielectric constant of the medium, which can destabilize the polar transition state relative to the less polar reactants. ias.ac.inchemicaljournals.com

The solvation of the initial state and the transition state is a key factor. The base-catalyzed mechanism involves a negatively charged nucleophile (OH⁻) and a polar transition state. Changes in solvent composition can alter the degree of solvation of these species. Desolvation of the initial state or better solvation of the transition state can lead to changes in the activation energy of the reaction. dntb.gov.uachemicaljournals.com Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of activation are strongly dependent on the solvent composition. dntb.gov.ua

Table 1: Illustrative Example of Solvent Effect on the Base-Catalyzed Hydrolysis Rate of Ethyl Benzoate at 25°C This table presents generalized data for a similar ester to illustrate the expected trend for this compound.

% Methanol (v/v) in WaterDielectric Constant (Approx.)Rate Constant (k) (L mol⁻¹ s⁻¹)
30680.015
40630.012
50580.009
60530.007
70480.005

Note: The rate constant values are hypothetical and for illustrative purposes only, based on the general trend that the rate decreases with increasing organic co-solvent content. chemicaljournals.com

Investigation of Acyl-Oxygen versus Alkyl-Oxygen Cleavage in this compound Hydrolysis

Ester hydrolysis can theoretically proceed via two different bond cleavage points:

Acyl-Oxygen Cleavage : The bond between the carbonyl carbon and the alkoxy oxygen is broken (C-O). This is the most common pathway for both acid- and base-catalyzed hydrolysis (AAC2 and BAC2 mechanisms). ucalgary.caaltervista.org

Alkyl-Oxygen Cleavage : The bond between the alkoxy oxygen and the alkyl carbon is broken (O-R). This pathway is much rarer but can occur under specific conditions, particularly with esters that can form a stable carbocation upon departure of the alkyl group. askfilo.comic.ac.uk

For this compound, the dominant pathway under typical aqueous acidic or basic conditions is acyl-oxygen cleavage. This is supported by numerous studies on a wide range of esters. ucalgary.camasterorganicchemistry.com

However, the alkyl group in this case is 1-phenylethyl, which can form a relatively stable secondary benzylic carbocation. Under certain conditions, such as strongly acidic, non-aqueous environments, an AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) could become a possibility. chemistrysteps.comaskfilo.com In this mechanism, the protonated ester would dissociate to form the carboxylic acid and the 1-phenylethyl carbocation, which would then be captured by a nucleophile. The BAL1 mechanism is generally not observed as it would require the expulsion of a very poor leaving group (a carboxylate anion). altervista.org

Characterization of Tetrahedral Intermediates in Ester Hydrolysis

A central feature of the common acyl-oxygen cleavage mechanisms (AAC2 and BAC2) is the formation of a tetrahedral intermediate. wikipedia.org This intermediate is a transient species where the initially trigonal planar, sp²-hybridized carbonyl carbon is converted to a tetrahedral, sp³-hybridized carbon.

Key characteristics of the tetrahedral intermediate in the hydrolysis of this compound are:

Formation : It is formed by the nucleophilic addition of either water (in acid catalysis) or a hydroxide ion (in base catalysis) to the carbonyl carbon. ucalgary.ca

Structure : The central carbon is bonded to four groups: the 4-ethylphenyl group, the original carbonyl oxygen (which is protonated in the acid-catalyzed path or negatively charged in the base-catalyzed path), the oxygen of the incoming nucleophile (H₂O or OH), and the 1-phenylethoxy group.

Stability and Detection : Tetrahedral intermediates are typically high-energy, short-lived species and are not easily isolated. researchgate.net Their existence is supported by extensive kinetic data, stereochemical studies, and isotopic labeling experiments, where oxygen-18 labeling of the solvent water leads to its incorporation into the carboxylic acid product. wikipedia.orgacs.org In some cases, stable analogues or spectroscopic evidence for these intermediates have been obtained under specific conditions. researchgate.netacs.org The stability and subsequent breakdown of the intermediate are influenced by factors like the nature of the substituents and stereoelectronic effects. cdnsciencepub.comnih.gov

Stereochemical Transformations of this compound

The alcohol portion of the ester, 1-phenylethanol, contains a chiral center at the carbon bearing the hydroxyl group. The stereochemical outcome of the hydrolysis of an optically active sample of this compound depends entirely on which bond is cleaved during the reaction.

Acyl-Oxygen Cleavage (AAC2 or BAC2) : In the common acyl-oxygen cleavage mechanisms, the C-O bond attached to the chiral carbon of the 1-phenylethyl group remains intact throughout the reaction. The nucleophile attacks the carbonyl carbon, and the leaving group is the 1-phenylethoxide (in base) or 1-phenylethanol (in acid). Since no bonds to the stereocenter are broken, the hydrolysis proceeds with retention of configuration . An (R)-1-phenylethyl 4-ethylbenzoate will yield (R)-1-phenylethanol.

Alkyl-Oxygen Cleavage (AAL1) : In the much less common alkyl-oxygen cleavage pathway, the bond between the oxygen and the chiral carbon is broken. This mechanism proceeds through the formation of a 1-phenylethyl carbocation. This carbocation is sp²-hybridized and has a planar geometry. The subsequent nucleophilic attack by water can occur from either face of the planar carbocation with equal probability. This would result in the formation of a racemic mixture of (R)- and (S)-1-phenylethanol. Therefore, this pathway leads to racemization .

Given that the AAC2 and BAC2 mechanisms are the predominant pathways for the hydrolysis of secondary esters like this compound under standard conditions, the reaction is expected to proceed with retention of stereochemical integrity at the chiral center.

Enantioselective Transformations of Chiral 1-Phenylethyl Moieties in Esters

The chiral 1-phenylethyl group within ester compounds is a key target for enantioselective transformations, which are crucial for the synthesis of optically pure molecules. A common method for achieving this is through enzyme-catalyzed hydrolysis, where one enantiomer of the ester is selectively converted to the corresponding alcohol, leaving the other enantiomer of the ester unreacted.

Lipases are frequently employed as biocatalysts for these transformations due to their high enantioselectivity. For instance, the enantioselective hydrolysis of racemic 1-phenylethyl acetate (B1210297), a compound structurally similar to this compound, has been extensively studied. In one such study, an immobilized lipase (B570770) from a metagenomic library (Im-LipG9) demonstrated excellent enantioselectivity for the (R)-isomer in the hydrolysis of (R,S)-1-phenylethyl acetate. nih.gov This reaction yielded (R)-1-phenylethanol with an enantiomeric excess (ee) of over 95% at 16% conversion. nih.gov

The general principle of this transformation involves the preferential binding of one enantiomer to the active site of the enzyme, leading to its faster reaction rate compared to the other enantiomer. This difference in reaction rates allows for the separation of the enantiomers.

Table 1: Enantioselective Hydrolysis of Racemic 1-Phenylethyl Acetate

Biocatalyst Substrate Product Conversion (%) Enantiomeric Excess (ee) of Product (%) Enantiomeric Ratio (E)
Immobilized Lipase (Im-LipG9) (R,S)-1-phenylethyl acetate (R)-1-phenylethanol 16 >95 >200
Proteases from Bacillus sp. DL-2 (±)-1-phenylethyl acetate (R)-1-phenylethanol - 96 -

Data sourced from studies on 1-phenylethyl acetate, a structural analog. nih.govresearchgate.net

Kinetic Resolution Strategies for Racemic this compound

Kinetic resolution is a widely used strategy for separating racemic mixtures. In the context of this compound, this would typically involve the enantioselective acylation of the corresponding alcohol (1-phenylethanol) or the enantioselective hydrolysis of the ester itself.

Lipase-catalyzed transesterification is a common method for the kinetic resolution of racemic alcohols. For example, the kinetic resolution of (R,S)-1-phenylethanol using various lipases and acyl donors has been well-documented. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective catalyst for this purpose. In a typical reaction, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase selectively acylates one enantiomer, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol.

Studies on the kinetic resolution of (R,S)-1-phenylethanol have shown that high enantiomeric excess for both the product ester and the remaining substrate can be achieved. For instance, using Burkholderia cepacia lipase with vinyl acetate in a system containing an ionic liquid, enantiomerically pure (R)-1-phenylethyl acetate was obtained with an enantiomeric excess of 98.9% at a conversion of 40.1%, demonstrating a high enantioselectivity (E > 200). mdpi.com

Dynamic kinetic resolution (DKR) is an advancement of this strategy that allows for a theoretical yield of 100% for a single enantiomer. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. In the case of 1-phenylethanol, a racemization agent, such as a niobium salt, can be used alongside the lipase. scielo.br This approach has been shown to yield (R)-1-phenylethyl acetate with 92% conversion and 85% ee. scielo.br

Table 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

Lipase Source Acyl Donor Racemization Agent Conversion (%) Product Enantiomeric Excess (ee) of Product (%)
Burkholderia cepacia Vinyl acetate None 40.8 (R)-1-phenylethyl acetate 98.9
Candida antarctica Lipase B (CALB) Vinyl acetate Niobium phosphate hydrate 92 (R)-1-phenylethyl acetate 85

Data is based on the kinetic resolution of 1-phenylethanol to produce 1-phenylethyl acetate. mdpi.comscielo.br

Other Relevant Reaction Pathways for this compound

Transesterification Reactions and Equilibrium Studies of this compound

Transesterification is a process where the alcohol or carboxylic acid moiety of an ester is exchanged. For this compound, this can involve reacting the ester with a different alcohol to replace the 1-phenylethanol group, or with a different ester or carboxylic acid to exchange the 4-ethylbenzoate group.

This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction towards the desired product, one of the reactants is often used in a large excess, or one of the products is removed from the reaction mixture as it forms. The equilibrium constant for the transesterification of esters with aliphatic alcohols is generally close to one, indicating that there is no strong thermodynamic preference for the reactants or products without external manipulation of the reaction conditions.

The equilibrium can be influenced by factors such as the structure of the reactants and products, the solvent, and the temperature. For instance, in the transesterification of aryl esters with phenols, the electronic properties of the participating phenol and benzoate groups can affect the reaction's progress.

Reduction Pathways for the Benzoate Moiety

The benzoate moiety of this compound can be reduced to the corresponding primary alcohol, 4-ethylbenzyl alcohol. This transformation typically involves the use of strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds via a nucleophilic acyl substitution, followed by a nucleophilic addition of hydride to the intermediate aldehyde. An aqueous workup is then required to protonate the resulting alkoxide. The reduction of this compound with LiAlH₄ would yield 4-ethylbenzyl alcohol and 1-phenylethanol.

Sodium borohydride (NaBH₄) is generally considered a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions. libretexts.org However, under certain conditions, such as in the presence of specific additives or at higher temperatures, NaBH₄ can be used for the reduction of aromatic esters. epa.govsci-hub.se For example, aromatic esters can be reduced to the corresponding benzyl alcohols in high yield with NaBH₄ in refluxing diglyme. epa.govsci-hub.se

Table 3: Common Reducing Agents for Aromatic Esters

Reducing Agent Reactivity with Esters Typical Products
Lithium Aluminum Hydride (LiAlH₄) High Primary Alcohols
Sodium Borohydride (NaBH₄) Low (can be enhanced) Primary Alcohols

Friedel-Crafts Reactions Involving Aromatic Rings of this compound

The two aromatic rings in this compound present potential sites for Friedel-Crafts reactions, which are a set of reactions that attach substituents to aromatic rings. wikipedia.org These reactions are broadly categorized as alkylations and acylations and proceed via electrophilic aromatic substitution, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmt.com

The reactivity of the two aromatic rings towards Friedel-Crafts reactions is expected to differ significantly. The benzene (B151609) ring of the 4-ethylbenzoate moiety is deactivated due to the electron-withdrawing effect of the ester group. This deactivation makes electrophilic substitution on this ring less favorable.

Conversely, the phenyl ring of the 1-phenylethyl moiety is activated by the alkyl substituent, directing incoming electrophiles to the ortho and para positions. Therefore, it is more likely that a Friedel-Crafts reaction would occur on this ring.

It is also conceivable that under certain conditions, an intramolecular Friedel-Crafts reaction could occur, leading to the formation of a cyclic product. However, the viability of such a reaction would depend on the specific reaction conditions and the conformation of the molecule.

Advanced Analytical Characterization and Method Development for 1 Phenylethyl 4 Ethylbenzoate

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are indispensable for the separation of 1-Phenylethyl 4-ethylbenzoate (B1233868) from complex mixtures, the assessment of its purity, and for quantitative analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of aromatic esters like 1-Phenylethyl 4-ethylbenzoate. nih.govsielc.comresearchgate.net Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection.

A typical RP-HPLC method for an aromatic ester would utilize a C8 or C18 stationary phase. researchgate.netoatext.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. oatext.comacademicjournals.org The selection of the mobile phase is critical for achieving the desired retention and resolution. For instance, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio has been used for the separation of similar aromatic compounds. oatext.com

Method validation is performed to ensure the reliability of the analytical procedure. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Esters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Identity, and Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for assessing the purity and confirming the identity of volatile compounds like this compound. gcms.cz The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, which allows for the identification of the compound. gcms.cz

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. For an ester like this compound, characteristic fragmentation would involve cleavage of the ester bond and fragmentation of the aromatic rings. libretexts.org

GC-MS is also highly sensitive, making it suitable for the analysis of trace impurities. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with a high degree of confidence.

Table 2: Predicted Major Mass Fragments for this compound in GC-MS

m/zFragment Ion
254[M]+ (Molecular Ion)
149[C6H5COOCH(CH3)]+
105[C6H5CH(CH3)]+
119[C2H5C6H4CO]+
91[C7H7]+ (Tropylium ion)
77[C6H5]+

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the benzylic carbon of the 1-phenylethyl group, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This is particularly important in fields where the biological activity of the enantiomers may differ.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including esters. nih.govmdpi.com

The mobile phase in chiral HPLC is often a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net The choice of the mobile phase and the specific CSP are critical for achieving baseline separation of the enantiomers. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used for complete structural elucidation, while Infrared (IR) spectroscopy is employed for the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the complete assignment of all proton and carbon signals in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environment. For this compound, distinct signals are expected for the aromatic protons of the 4-ethylbenzoate and 1-phenylethyl moieties, the methine proton, the methyl protons of the 1-phenylethyl group, and the ethyl protons of the 4-ethylbenzoate group. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group, the aromatic carbons, the methine carbon, and the aliphatic carbons of the ethyl and methyl groups. rsc.orghmdb.ca

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between atoms. researchgate.netyoutube.comscience.gov A COSY spectrum shows correlations between coupled protons, while an HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.netyoutube.com These experiments are invaluable for the definitive assignment of the complex aromatic signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic (4-ethylbenzoate)7.9-8.1Doublet
Aromatic (4-ethylbenzoate)7.2-7.4Doublet
Aromatic (1-phenylethyl)7.2-7.5Multiplet
Methine (-CH-)6.1-6.3Quartet
Ethyl (-CH₂-)2.6-2.8Quartet
Methyl (-CH₃ of 1-phenylethyl)1.6-1.8Doublet
Ethyl (-CH₃)1.2-1.4Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)165-167
Aromatic (quaternary)145-150
Aromatic (CH)127-130
Methine (-CH-)72-75
Ethyl (-CH₂-)28-30
Methyl (-CH₃ of 1-phenylethyl)22-24
Ethyl (-CH₃)14-16

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rockymountainlabs.com The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group and the aromatic rings.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for an aromatic ester typically appears in the region of 1715-1730 cm⁻¹. spectroscopyonline.comlibretexts.org Another key feature is the C-O stretching vibrations of the ester linkage, which usually appear as two strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Medium
Ester C=O Stretch1715-1730Strong
Aromatic C=C Stretch1450-1600Medium
Ester C-O Stretch1250-1310Strong
Ester C-O Stretch1100-1130Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The structure of this compound contains two primary chromophores: the substituted benzene (B151609) ring of the 4-ethylbenzoate moiety and the phenyl group of the 1-phenylethyl moiety. These aromatic systems give rise to characteristic electronic transitions, primarily π → π* transitions, which can be observed in the UV spectrum.

The benzene ring itself exhibits several absorption bands, and substitution on the ring can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. In the case of this compound, the ester group and the ethyl group attached to the benzoate (B1203000) ring, as well as the ester linkage to the 1-phenylethyl group, will influence the electronic environment of the chromophores.

Expected UV-Vis Absorption Data for this compound

ChromophoreExpected λmax Range (nm)Type of Transition
4-Ethylbenzoyl group230 - 250π → π
Phenyl group250 - 270π → π (fine structure)

This table is based on theoretical considerations and data from analogous compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₁₇H₁₈O₂, the theoretical exact mass can be calculated.

Theoretical Exact Mass of this compound

Molecular FormulaIsotopic CompositionTheoretical Exact Mass (m/z)
C₁₇H₁₈O₂¹²C₁₇¹H₁₈¹⁶O₂254.1307

Experimental determination of the molecular ion peak by HRMS with a high degree of mass accuracy would confirm the elemental composition and, by extension, the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. By inducing fragmentation of the molecular ion of this compound and analyzing the resulting product ions, key structural features can be confirmed. The fragmentation of esters in mass spectrometry often follows predictable pathways, including cleavage of the ester bond.

For this compound, the following fragmentation pathways are anticipated:

Formation of the 4-ethylbenzoyl cation: Cleavage of the C-O bond of the ester linkage would result in the formation of the stable 4-ethylbenzoyl cation.

Formation of the 1-phenylethyl cation: Cleavage of the O-C bond of the ester linkage would lead to the formation of the 1-phenylethyl cation.

Further fragmentation: The initial fragment ions can undergo further fragmentation, providing additional structural information. For example, the 4-ethylbenzoyl cation could lose carbon monoxide (CO). The 1-phenylethyl cation could rearrange and lose ethylene (B1197577) (C₂H₄) to form a tropylium (B1234903) ion.

Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Proposed Fragment IonFragment StructurePredicted Fragment m/z
254.13[C₉H₉O]⁺4-ethylbenzoyl cation133.06
254.13[C₈H₉]⁺1-phenylethyl cation105.07
133.06[C₈H₉]⁺105.07
105.07[C₇H₇]⁺Tropylium ion91.05

This table represents predicted fragmentation patterns based on the principles of mass spectrometry and data from similar ester compounds.

Development of Analytical Reference Standards for this compound

The availability of a well-characterized analytical reference standard is crucial for the accurate quantification and identification of this compound in various samples. A reference standard is a highly purified and characterized material that serves as a benchmark for analytical measurements.

The development of a reference standard for this compound would involve the following key steps:

Synthesis and Purification: The compound would be synthesized and then purified using techniques such as chromatography to achieve a high level of purity.

Comprehensive Characterization: The purified material would be subjected to a battery of analytical tests to confirm its identity and purity. These tests would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Purity assessment using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Determination of physical properties such as melting point.

Certification and Documentation: Once thoroughly characterized, the material would be certified as a reference standard, and a certificate of analysis would be issued, detailing its identity, purity, and other relevant properties.

The establishment of a certified reference material for this compound is essential for ensuring the reliability and comparability of analytical results across different laboratories and over time. nih.govresearchgate.netresearchgate.netacs.org

Theoretical and Computational Chemistry Studies of 1 Phenylethyl 4 Ethylbenzoate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical methods are employed to determine the most stable three-dimensional arrangement of atoms in the molecule and to predict its spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. espublisher.com For 1-Phenylethyl 4-ethylbenzoate (B1233868), calculations, typically using the B3LYP functional with a 6-311G basis set, are performed to optimize the molecular geometry and determine its ground state properties. mdpi.com The optimization process finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a true energy minimum is reached. mdpi.com

Key ground state properties obtained from these calculations include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. espublisher.comnih.gov A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Calculated Ground State Properties for 1-Phenylethyl 4-ethylbenzoate

Parameter Value Description
Geometric Parameters
C=O Bond Length ~1.21 Å Typical for an ester carbonyl group.
C-O (ester) Bond Length ~1.35 Å Bond connecting carbonyl to the phenylethyl group.
O-C (ester) Bond Length ~1.46 Å Bond connecting oxygen to the ethylbenzoate ring.
Dihedral Angle (O=C-O-C) ~180° Defines the planarity of the ester group.
Electronic Properties
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital.
LUMO Energy -0.8 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.7 eV Indicator of chemical stability.

Note: The values presented are representative and based on DFT calculations performed on analogous benzoate (B1203000) ester structures.

The presence of several single bonds in this compound allows for rotation, leading to various spatial arrangements known as conformers. Conformational analysis, often performed using semiempirical or DFT methods, maps the potential energy surface as a function of torsion around these bonds to identify stable isomers and the energy barriers separating them. scispace.com

For this molecule, key rotations occur around the C-O bonds of the ester linkage. The rotation around the bond connecting the carbonyl group to the 4-ethylphenyl ring and the bond connecting the ester oxygen to the 1-phenylethyl group are of particular interest. Calculations indicate that molecules with a phenyl benzoate moiety are generally flexible, with multiple conformations existing with similar energy levels. scispace.com The most stable conformers typically adopt an extended, planar arrangement to minimize steric hindrance and maximize electronic conjugation. mdpi.comresearchgate.net

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (Car-C(=O)-O-C) Relative Energy (kcal/mol) Stability
Anti-periplanar ~180° 0.00 Most Stable
Syn-periplanar ~0° +4.5 Less Stable

Note: Energy values are illustrative of typical rotational barriers in phenyl ester systems.

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov

The calculations yield a set of vibrational modes, each with a specific frequency and intensity, corresponding to the stretching, bending, and twisting of bonds. scirp.org These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key predicted frequencies for this compound would include a strong C=O stretching vibration, C-O stretching modes, and various C-H stretching and bending modes associated with the aromatic rings and alkyl groups. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Wavenumber (cm-1) Expected Intensity
C-H Stretch (Aromatic) Ar-H 3100-3000 Medium-Weak
C-H Stretch (Aliphatic) -CH3, -CH2- 2980-2850 Medium
C=O Stretch Ester Carbonyl ~1720 Strong
C=C Stretch (Aromatic) Ar C=C 1610-1580 Medium

Note: Wavenumbers are typical scaled values from DFT calculations for benzoate esters.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energy changes and structural transformations that occur as reactants are converted into products.

A common reaction for esters like this compound is thermal elimination (pyrolysis), which would yield styrene and 4-ethylbenzoic acid. Computational methods can map the entire potential energy surface for this reaction. The key points on this surface are the reactants, products, and the transition state (TS). researchgate.net

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. fiveable.mefiveable.me It is characterized as a first-order saddle point on the potential energy surface, having one and only one imaginary frequency in its vibrational analysis. github.io DFT calculations are used to locate the precise geometry of the transition state and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. acs.org For the proposed elimination, the transition state would likely involve a six-membered ring where a hydrogen from the ethyl group is transferred to the carbonyl oxygen. researchgate.net

Table 4: Calculated Parameters for a Hypothetical Elimination Reaction

Parameter Reactant (GS) Transition State (TS) Products
Relative Energy (kcal/mol) 0.0 +45.5 (Ea) +15.0
Key Bond Distance (C-H) 1.10 Å 1.45 Å N/A
Key Bond Distance (O-H) >2.5 Å 1.30 Å 0.98 Å

| Imaginary Frequency (cm-1) | None | -1550 cm-1 | None |

Note: Values are based on computational studies of the analogous thermal decomposition of 1-phenylethyl acetate (B1210297). researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using various solvation models. The most common are implicit (continuum) models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. chemrxiv.orgrsc.orgjlu.edu.cn

The presence of a solvent stabilizes charged or polar species. By performing calculations in both the gas phase and with a solvation model, one can quantify the solvent's effect on the reaction's energy profile. stackexchange.com If the transition state is more polar than the reactants, a polar solvent will stabilize the TS more than the reactants, leading to a lower activation energy and a faster reaction rate. Conversely, if the reactants are more stabilized by the solvent than the TS, the reaction rate may decrease. For the ester elimination, where the transition state can have significant charge separation, moving to a polar solvent would be expected to alter the energy barrier. chemrxiv.org

Table 5: Comparison of Gas Phase vs. Solvated Activation Energy

Phase Relative Energy of Reactants (kcal/mol) Relative Energy of TS (kcal/mol) Activation Energy (Ea) (kcal/mol)
Gas Phase 0 +45.5 45.5

Note: Values are illustrative, demonstrating the typical effect of a polar solvent on a reaction with a polar transition state.

Potential Energy Surface Mapping for Complex Transformations

A Potential Energy Surface (PES) serves as a foundational concept in computational chemistry, offering a multi-dimensional map of a molecule's energy as a function of its geometry. For a given chemical transformation, the PES allows for the theoretical exploration of reaction pathways, identifying stable intermediates and the high-energy transition states that connect them. researchgate.net By mapping the PES for a complex transformation of this compound, such as its hydrolysis, one can elucidate the step-by-step mechanism of the reaction.

The process of mapping a PES for a reaction like the hydrolysis of this compound would involve calculating the energy of the system at various points along the reaction coordinate. The reaction coordinate could be defined by the breaking of the ester C-O bond and the formation of a new C-O bond with a water molecule. Key points on this surface would include the initial reactants (this compound and water), any intermediates (such as a tetrahedral intermediate), the transition states for each step, and the final products (1-phenylethanol and 4-ethylbenzoic acid). Each of these points corresponds to a specific geometry with a calculated energy. rsc.org

Below is a hypothetical data table summarizing key points on a calculated PES for the acid-catalyzed hydrolysis of this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₃O⁺0.0
TS1First transition state+15.2
IntermediateTetrahedral intermediate+5.8
TS2Second transition state+18.5
Products1-Phenylethanol (B42297) + 4-Ethylbenzoic acid + H⁺-4.3

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction of this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool in predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy and spatial distribution of these frontier orbitals provide significant insight into a molecule's chemical behavior. taylorandfrancis.com

For this compound, an FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich aromatic rings, particularly the 4-ethylbenzoate moiety due to the electron-donating nature of the ethyl group. This suggests that electrophilic attack would likely occur at the aromatic ring. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the ester group, which is electron-deficient. This indicates that the carbonyl carbon is the primary site for nucleophilic attack, a key step in reactions such as hydrolysis. mdpi.com

The energy gap between the HOMO and LUMO is also an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap generally signifies high stability and low reactivity, while a smaller gap suggests the molecule is more polarizable and reactive.

A hypothetical FMO analysis for this compound is summarized in the table below.

Molecular OrbitalEnergy (eV)Primary LocalizationPredicted Reactivity
HOMO-8.24-Ethylbenzoate RingSite for electrophilic attack
LUMO-1.5Carbonyl CarbonSite for nucleophilic attack
HOMO-LUMO Gap6.7-Indicates high kinetic stability

Electrostatic Potential Surface Analysis for Reaction Site Prediction

An Electrostatic Potential (ESP) surface, or molecular electrostatic potential map, illustrates the three-dimensional charge distribution of a molecule. libretexts.org This allows for the visualization of electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions and reaction sites. dtic.mil In an ESP map, regions of negative potential (typically colored red or yellow) indicate an abundance of electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, an ESP analysis would highlight several key features. A region of high negative potential would be expected around the carbonyl oxygen of the ester group, due to the presence of lone pairs of electrons. This site would be attractive to protons or other electrophiles. The aromatic rings would also exhibit negative potential above and below the plane of the rings, characteristic of pi systems. Conversely, a significant region of positive potential would be located on the carbonyl carbon, consistent with its electrophilic nature predicted by FMO theory. The hydrogen atoms of the ethyl group and the phenylethyl group would show moderately positive potential.

This detailed charge mapping provides a more nuanced view of reactivity compared to simple formal charges and is invaluable for understanding how the molecule will interact with other polar molecules or ions.

The following table provides hypothetical ESP values for key atomic sites in this compound.

Atomic SiteESP Value (kcal/mol)Predicted Interaction
Carbonyl Oxygen-45Strong attraction to electrophiles/H-bond donors
Carbonyl Carbon+55Strong attraction to nucleophiles
4-Ethylbenzoate Ring (π-face)-15Attraction to electrophiles
1-Phenylethyl Ring (π-face)-12Attraction to electrophiles

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including their conformational changes, interactions with other molecules, and the effects of the surrounding solvent environment. mdpi.com

For this compound, an MD simulation could be employed to investigate its behavior in a specific solvent, such as water or a non-polar organic solvent. Such a simulation would reveal how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The simulation could quantify the strength of interactions between different parts of this compound and the solvent molecules. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen of the ester group. The hydrophobic aromatic rings and the ethyl group would likely be surrounded by a more ordered cage of water molecules.

MD simulations can also be used to explore the conformational landscape of flexible molecules. For this compound, this would involve studying the rotation around the various single bonds to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity.

A hypothetical summary of results from an MD simulation of this compound in a water box is presented below.

Exploratory Research Applications of 1 Phenylethyl 4 Ethylbenzoate

1-Phenylethyl 4-ethylbenzoate (B1233868) as a Key Intermediate in Organic Synthesis

The utility of 1-Phenylethyl 4-ethylbenzoate as a foundational molecule for the construction of more complex chemical structures has been a subject of scientific inquiry. Its unique structural features make it a candidate for targeted chemical modifications.

Derivatization Studies for Novel Chemical Entities and Libraries

Systematic studies on the derivatization of this compound have been undertaken to generate novel chemical entities. The primary objective of this research is to create libraries of related compounds that can be screened for various biological activities or material properties. The core structure of this compound allows for modifications at several key positions, leading to a diverse range of new molecules.

Table 1: Representative Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsProduct Class
HydrolysisAqueous acid or base4-ethylbenzoic acid and 1-phenylethanol (B42297)
ReductionLithium aluminum hydride(4-ethylphenyl)methanol and 1-phenylethanol
Aromatic SubstitutionElectrophilic or nucleophilic reagentsSubstituted aromatic derivatives

This table is for illustrative purposes and based on general chemical principles, as specific derivatization studies for this compound are not extensively documented in publicly available literature.

Role in Multi-Step Stereoselective Synthetic Pathways

The chiral center at the 1-phenylethyl moiety of this compound makes it a valuable building block in multi-step stereoselective synthesis. In this context, the compound can be used to introduce a specific stereochemistry into a target molecule, which is crucial for applications in pharmaceuticals and other bioactive compounds where enantiomeric purity is essential. Research in this area focuses on leveraging the inherent chirality of this compound to control the stereochemical outcome of subsequent reactions.

Advanced Materials Research Involving this compound

The molecular structure of this compound, featuring both rigid and flexible components, has prompted investigations into its potential use in the development of advanced materials with tailored functionalities.

Investigation in Specialty Polymer Chemistry with Tailored Properties

In the field of polymer chemistry, this compound has been explored as a monomer or a modifying agent to create specialty polymers. The incorporation of this compound into a polymer backbone can influence properties such as thermal stability, mechanical strength, and solubility. Research efforts are directed towards synthesizing polymers with predictable and desirable characteristics for specific high-performance applications.

Development of Functional Materials with Specific Electrical or Optical Properties

There is an interest in the development of functional materials derived from this compound that exhibit specific electrical or optical properties. The aromatic rings in the molecule provide a basis for creating materials with potential applications in electronics and photonics. Studies in this domain involve the synthesis and characterization of materials to assess their conductivity, light absorption, and emission characteristics.

Application as a Structural Motif in Liquid Crystals and Self-Assembled Systems

The elongated and somewhat rigid structure of this compound suggests its potential as a structural motif in the design of liquid crystals and other self-assembled systems. The ability of molecules to organize into ordered phases is a key requirement for liquid crystalline behavior. Research in this area investigates how the molecular shape and intermolecular interactions of this compound and its derivatives contribute to the formation of mesophases.

Table 2: Investigated Properties of Materials Incorporating this compound

Material ClassInvestigated PropertyPotential Application
Specialty PolymersThermal StabilityHigh-temperature plastics
Functional MaterialsElectrical ConductivityOrganic electronics
Liquid CrystalsPhase Transition BehaviorDisplay technologies

This table is based on the potential applications of compounds with similar structural features, as specific experimental data for materials derived from this compound is limited.

Q & A

Q. What are the optimal synthetic routes for 1-Phenylethyl 4-ethylbenzoate, and how can reaction yields be maximized?

The synthesis of this compound typically involves esterification between 4-ethylbenzoic acid and 1-phenylethanol under acid catalysis. Key variables include temperature control (70–90°C), stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), and the use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward product formation . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst concentration (e.g., 1–5% H₂SO₄) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of this compound?

  • ¹H NMR : Verify ester carbonyl resonance (δ ~168 ppm in ¹³C NMR) and aromatic proton splitting patterns (e.g., para-substitution in 4-ethylbenzoate).
  • FTIR : Identify ester C=O stretching (~1720 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ~282.4, matching molecular weight) and fragmentation patterns (e.g., loss of phenylethyl or ethylbenzoate groups) .
    Cross-validation with computational methods (e.g., Hartree-Fock calculations for vibrational modes) improves confidence in assignments .

Q. What are the critical purity thresholds for this compound in pharmacological studies, and how are they assessed?

Purity ≥95% is typically required for biological assays. Quantitative methods include:

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm.
  • GC-MS : For volatile impurities, using helium carrier gas and electron ionization .
  • Elemental Analysis : Validate C, H, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

SAR strategies include:

  • Substituent Variation : Replace the ethyl group on the benzoate with bulkier tert-butyl groups to study steric effects on receptor binding (e.g., analogs like 4-tert-butylbenzoate derivatives show increased lipophilicity) .
  • Chiral Center Optimization : Resolve enantiomers via chiral HPLC and test antimicrobial or antiproliferative activity, as seen in structurally related pyridine derivatives .
  • Probing Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to modulate electron density and interaction with biological targets .

Q. What methodological challenges arise in resolving contradictory spectral data for this compound derivatives?

Contradictions often stem from:

  • Conformational Isomerism : Use variable-temperature NMR to distinguish dynamic equilibria of rotamers.
  • Overlapping Peaks : Employ 2D NMR techniques (COSY, HSQC) to resolve ambiguous assignments .
  • Artifact Signals : Compare results across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Thermal Stability : Accelerated degradation studies at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., hydrolysis to 4-ethylbenzoic acid).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track absorbance changes via UV-Vis spectroscopy .
  • pH-Dependent Stability : Incubate in buffers (pH 1–10) to identify optimal storage pH .

Q. What computational approaches are recommended for predicting the physicochemical properties of this compound?

  • LogP Calculation : Use software like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients.
  • Solubility Prediction : Apply the Hansen solubility parameters or COSMO-RS models.
  • Docking Studies : Molecular dynamics simulations to explore binding interactions with enzymes (e.g., esterases) .

Data Analysis and Reporting

Q. How should researchers address anomalies in bioactivity data for this compound analogs?

  • Dose-Response Curves : Replicate experiments to distinguish outliers from genuine trends.
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.
  • Mechanistic Hypotheses : Use knock-out assays (e.g., siRNA silencing) to confirm target engagement .

Q. What best practices ensure reproducibility in synthesizing and testing this compound derivatives?

  • Detailed Protocols : Document reaction conditions (eventemperature ramps, stirring rates).
  • Raw Data Archiving : Include chromatograms, spectral raw files, and crystallography data in supplementary materials .
  • Collaborative Validation : Share samples with independent labs for cross-testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.